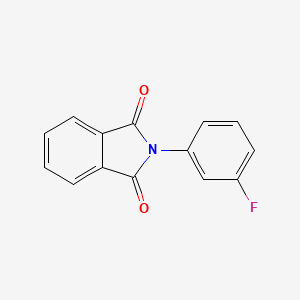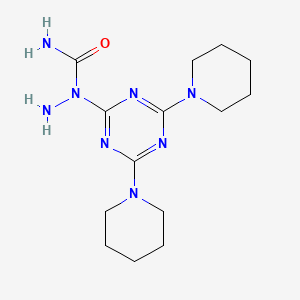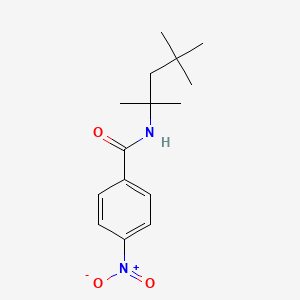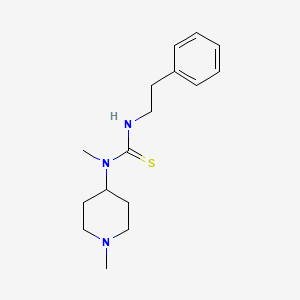![molecular formula C19H10Cl2N2O5S2 B5515921 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5515921.png)
5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidinone derivatives are a class of heterocyclic compounds that have attracted significant interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis and characterization of these compounds involve various chemical reactions that yield different substituents on the thiazolidinone ring, affecting their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the condensation of appropriate aldehydes with thiazolidine-2,4-dione or rhodanine under various reaction conditions. For example, the synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives demonstrates the versatility of the thiazolidinone framework in incorporating various functional groups to explore anticancer effects (Chandrappa et al., 2009).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is crucial for their biological activity. X-ray diffraction studies reveal the non-planarity of these molecules and the dihedral angles between different substituents, which can influence their interaction with biological targets. For instance, the supramolecular structures of (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones have been analyzed to understand their hydrogen-bonded dimers, chains of rings, and sheet formations (Delgado et al., 2005).
Chemical Reactions and Properties
Thiazolidinone derivatives undergo various chemical reactions, including cycloadditions, condensations with aromatic amines, and reactions with nitrile oxides, to yield a range of compounds with diverse properties. These reactions are essential for modifying the molecular structure to enhance biological activity or to study the mechanism of action (Kandeel, 2000).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
The compound shares structural similarities with various thiazolidin-4-one derivatives, which have been extensively studied for their chemical synthesis and potential applications in medicinal chemistry. For instance, novel thioxothiazolidin-4-one derivatives have been synthesized to investigate their anticancer and antiangiogenic effects in vivo. These derivatives showed significant inhibition of tumor growth and angiogenesis in mouse models, suggesting potential therapeutic applications in cancer treatment (Chandrappa et al., 2010). Additionally, microwave-assisted synthesis of bis(2-thioxothiazolidin-4-one) derivatives has been explored for their potential as GSK-3 inhibitors, highlighting the versatility of thiazolidin-4-one compounds in drug discovery (Kamila & Biehl, 2012).
Pharmacological Potential
Thiazolidin-4-one derivatives, akin to the compound of interest, have demonstrated a broad spectrum of biological activities. Synthesis and evaluation of novel thiazolidinones containing the benzothiazole moiety have been performed, with some derivatives exhibiting anticancer activity on various cancer cell lines. This suggests the potential of such compounds in developing new anticancer therapies (Havrylyuk et al., 2010). Furthermore, thiazolidin-4-one derivatives have been studied for their antimicrobial activity, showcasing their potential in combating bacterial infections (Patel & Shaikh, 2010).
Methodological Innovations
Research into thiazolidin-4-one compounds has also contributed to methodological advancements in synthetic chemistry. For example, microwave-assisted rapid synthesis techniques have been developed for the efficient production of nitrogen and sulfur-containing heterocyclic compounds, including thiazolidin-4-one derivatives. This approach has demonstrated advantages in terms of reaction speed and product yield, indicating its utility in streamlining the synthesis of complex molecules (Mistry & Desai, 2006).
Propiedades
IUPAC Name |
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2N2O5S2/c20-11-4-15-13(25-7-27-15)1-9(11)3-17-18(24)23(19(29)30-17)22-6-10-2-14-16(5-12(10)21)28-8-26-14/h1-6H,7-8H2/b17-3-,22-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYXSANMBNHZOO-VRJGVJMVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=S)S3)N=CC4=CC5=C(C=C4Cl)OCO5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=S)S3)/N=C/C4=CC5=C(C=C4Cl)OCO5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5515847.png)

![2-allyl-9-[3-(4-fluorophenoxy)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515852.png)
![1-cyclopropyl-4-{[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5515869.png)
![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5515872.png)

![3-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5515879.png)
![methyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5515883.png)
![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine](/img/structure/B5515902.png)

![2-(methylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)nicotinamide hydrochloride](/img/structure/B5515929.png)

![5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5515938.png)